2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)acetamide is a complex organic compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of an isoindolinone core, which is a bicyclic structure containing a lactam ring fused to a benzene ring. The compound also features an acetamide group attached to the nitrogen atom of the isoindolinone core and an iodine atom attached to the phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)acetamide typically involves the following steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an amine, such as glycine, under acidic conditions. This reaction forms the lactam ring fused to the benzene ring.
Introduction of Acetamide Group: The acetamide group can be introduced by reacting the isoindolinone core with acetic anhydride in the presence of a base, such as pyridine. This reaction results in the formation of the acetamide group attached to the nitrogen atom of the isoindolinone core.
Iodination of Phenyl Ring: The final step involves the iodination of the phenyl ring. This can be achieved by reacting the compound with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone core, resulting in the formation of reduced isoindolinone derivatives.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced isoindolinone derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the iodine atom and the acetamide group allows for specific interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide: Similar structure but lacks the iodine atom on the phenyl ring.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of an iodine atom on the phenyl ring.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-bromophenyl)acetamide: Similar structure with a bromine atom instead of an iodine atom on the phenyl ring.
Uniqueness
The presence of the iodine atom in 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-iodophenyl)acetamide imparts unique chemical and physical properties to the compound. The iodine atom enhances the compound’s reactivity and allows for specific interactions with molecular targets, making it distinct from its analogs with different halogen atoms.
Properties
CAS No. |
349088-24-0 |
---|---|
Molecular Formula |
C16H11IN2O3 |
Molecular Weight |
406.17 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-iodophenyl)acetamide |
InChI |
InChI=1S/C16H11IN2O3/c17-12-7-3-4-8-13(12)18-14(20)9-19-15(21)10-5-1-2-6-11(10)16(19)22/h1-8H,9H2,(H,18,20) |
InChI Key |
JFZQLPUBZHWYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.